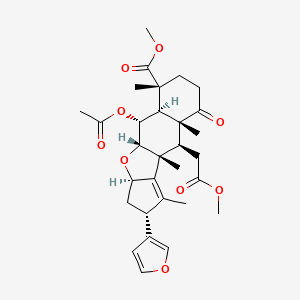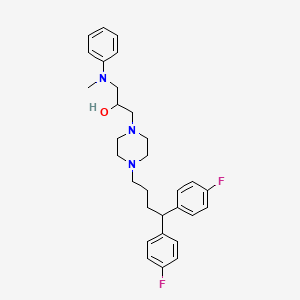
Oxazepam acetate, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazepam acetate, (+)-, is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their calming effects, and oxazepam is commonly prescribed for the treatment of anxiety, insomnia, and alcohol withdrawal symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxazepam acetate involves the acylation of oxazepam. One method includes adding acetic anhydride and anhydrous acetate to 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine-4-oxide in an aprotic polar solvent. The mixture is stirred and heated to carry out the reaction, followed by cooling, separation, and refinement to obtain oxazepam acetate .
Industrial Production Methods
The described method is suitable for large-scale industrial production due to its stability and efficiency. The reaction is carried out in a homogeneous system, which improves yield and reduces the consumption of acetic anhydride, thereby lowering raw material and sewage treatment costs .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazepam acetate undergoes various chemical reactions, including:
Oxidation: Oxazepam acetate can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert oxazepam acetate back to oxazepam.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of oxazepam, which may have different pharmacological properties .
Applications De Recherche Scientifique
Oxazepam acetate has several scientific research applications:
Mécanisme D'action
Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with a longer half-life and broader range of applications.
Lorazepam: Similar to oxazepam but with a faster onset of action and shorter duration.
Alprazolam: Known for its high potency and rapid onset, commonly used for panic disorders
Uniqueness
Oxazepam acetate is unique due to its intermediate-acting nature and relatively simple metabolism, making it less susceptible to pharmacokinetic variability based on patient-specific factors . This feature is advantageous compared to other benzodiazepines, as it reduces the risk of drug interactions and adverse effects.
Propriétés
Numéro CAS |
68399-23-5 |
|---|---|
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1 |
Clé InChI |
FYRWUTOZBRWYCS-KRWDZBQOSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


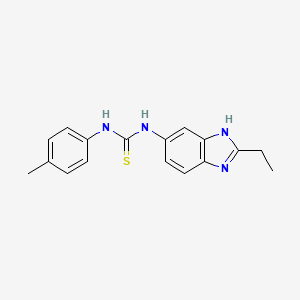

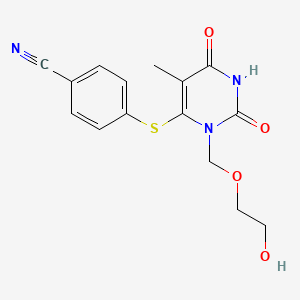
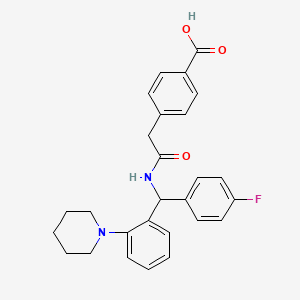

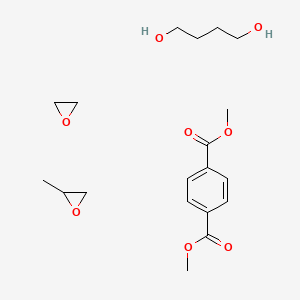
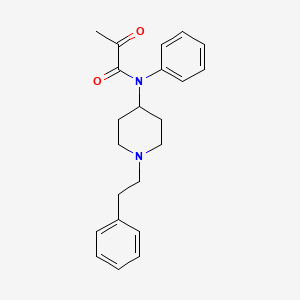
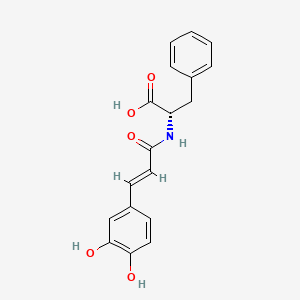
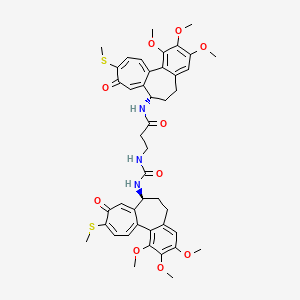
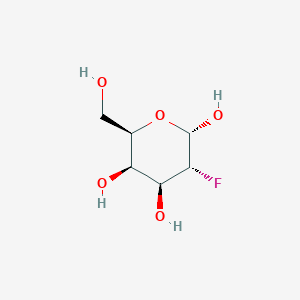

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)
